![molecular formula C17H14Cl2N2OS2 B13715248 Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate is a chemical compound with the molecular formula C17H14Cl2N2OS2. It is known for its applications in proteomics research and has been studied for its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate typically involves the reaction of benzyl chloride with 2-(2,4-dichlorophenoxy)ethylamine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] thiocyanate
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] isothiocyanate
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] carbamate
Uniqueness
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with proteins makes it particularly valuable in proteomics research .
Propriétés
Formule moléculaire |
C17H14Cl2N2OS2 |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
[benzylsulfanyl-[2-(2,4-dichlorophenoxy)ethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C17H14Cl2N2OS2/c18-14-6-7-16(15(19)10-14)22-8-9-23-17(21-12-20)24-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2 |
Clé InChI |
JBUBKKVGERPYET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=NC#N)SCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


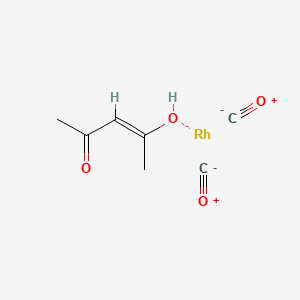
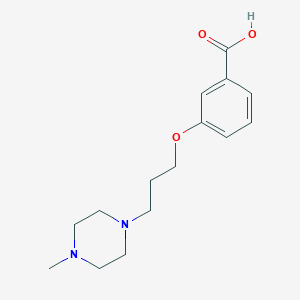
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)

![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
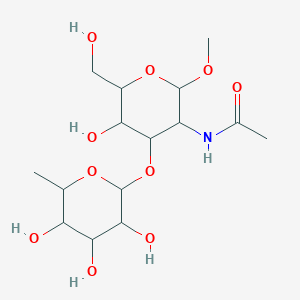

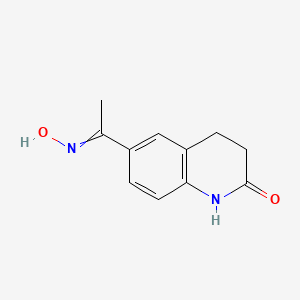
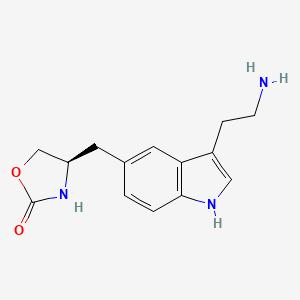
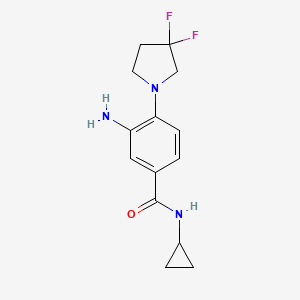
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
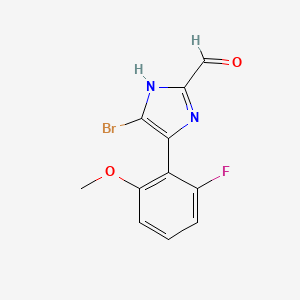

![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
